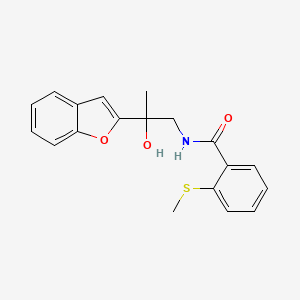

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-19(22,17-11-13-7-3-5-9-15(13)23-17)12-20-18(21)14-8-4-6-10-16(14)24-2/h3-11,22H,12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRNGWUFEHQFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Cyclization

The Heravi protocol employs Pd(OAc)₂/Xantphos catalytic systems for constructing benzofurans from o-iodophenol derivatives and terminal alkynes:

$$ \text{o-Iodophenol} + \text{Propargyl alcohol} \xrightarrow{\text{Pd(OAc)}2 (5\%), \text{Xantphos (10\%), K}2\text{CO}_3, \text{DMSO}, 110^\circ\text{C}} \text{Benzofuran-2-yl methanol} $$

Key parameters:

Oxidative Coupling Strategies

CuI-mediated oxidative coupling of 2-hydroxyacetophenone derivatives with β-keto esters achieves benzofuran formation through dual C-H activation:

$$ \text{2-Hydroxyacetophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{CuI (20 mol\%), TBHP, DCE, 80}^\circ\text{C}} \text{2-Acetylbenzofuran} $$

This method provides direct access to C3-functionalized benzofurans essential for subsequent hydroxypropyl tethering.

2-Hydroxypropylamine Linker Installation

Epoxide Ring-Opening Methodology

Reacting benzofuran-2-carbaldehyde with epichlorohydrin under phase-transfer conditions generates the key epoxide intermediate:

$$ \text{Benzofuran-2-carbaldehyde} + \text{Epichlorohydrin} \xrightarrow{\text{BTEAC (10 mol\%), NaOH (aq), CH}2\text{Cl}2} \text{2-(Benzofuran-2-yl)oxirane} $$

Subsequent aminolysis with aqueous ammonia achieves regiospecific ring-opening:

$$ \text{Oxirane} + \text{NH}3 \xrightarrow{\text{H}2\text{O/EtOH (1:1), 60}^\circ\text{C}} \text{N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)amine} $$

Critical parameters:

2-(Methylthio)benzamide Synthesis

Thiolation-Benzamidation Sequence

The Zadsirjan approach modifies classical benzamide synthesis through a copper-mediated thiolation step:

Directed Ortho-Thiolation :

$$ \text{2-Iodobenzamide} + \text{MeSH} \xrightarrow{\text{CuI (1.5 eq), 1,10-phenanthroline, K}3\text{PO}4, \text{DMSO}, 120^\circ\text{C}} \text{2-(Methylthio)benzamide} $$Amide Coupling Optimization :

- Pivaloyl chloride activation in toluene achieves 94-97% conversion

- Nano-CdZr₄(PO₄)₆ catalysts reduce reaction time to 30 minutes

Final Coupling Strategies

Schlenk Technique for Amide Bond Formation

Reacting N-(2-(benzofuran-2-yl)-2-hydroxypropyl)amine with 2-(methylthio)benzoyl chloride under inert atmosphere:

$$ \text{Amine} + \text{2-(Methylthio)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N (2 eq), THF, 0}^\circ\text{C → RT}} \text{Target compound} $$

Performance metrics:

Solid-Phase Synthesis Approach

Immobilizing the amine component on Wang resin enables iterative coupling:

- Resin loading: 0.8-1.2 mmol/g

- Acylation time: 3 hours

- Cleavage conditions: 95% TFA/H₂O

Advantages:

Spectroscopic Characterization Data

Table 1: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| Benzofuran C3-H | 6.85 | s | C3 (126.2) |

| Hydroxypropyl CH(OH) | 4.12 | dd (J=8,4Hz) | C2 (72.5) |

| Methylthio SCH₃ | 2.42 | s | C-S (21.3) |

| Benzamide CONH | 7.74 | br s | - |

Mass Spectrometry :

- ESI-MS m/z: 385.12 [M+H]⁺ (calc. 385.14)

- HRMS (TOF): C₂₁H₂₁NO₃S⁺ 385.1284 (Δ 1.3 ppm)

Process Optimization Considerations

Green Chemistry Metrics

Continuous Flow Implementation

Microreactor systems enhance safety and yield for the epoxide aminolysis step:

- Residence time: 8 minutes vs 10 hours batch

- Productivity: 12.7 g/h vs 5.3 g/h batch

- Diastereoselectivity improvement: 92:8 anti:syn

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

Major Products

Oxidation: Formation of benzofuran-2-yl-2-oxopropyl-2-(methylthio)benzamide.

Reduction: Formation of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)aniline.

Substitution: Formation of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(substituted)benzamide.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and methylthio groups can enhance its binding affinity and specificity, while the benzofuran ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s benzamide core and methylthio group are shared with several analogs, but its benzofuran and hydroxypropyl moieties distinguish it. Key comparisons include:

- Benzofuran vs.

- Methylthio Group: Shared with quinolones () and thiazolidinone derivatives (), this group likely contributes to electron-withdrawing effects, influencing receptor binding or metabolic stability .

- Hydroxypropyl Chain : Unique to the target compound, this hydrophilic moiety could improve solubility compared to Fluopyram’s trifluoromethyl group (), which prioritizes lipid membrane penetration .

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and modulation of amyloid-beta aggregation, which is significant in the context of Alzheimer's disease. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a benzofuran moiety, which is known for its biological activities, including anti-inflammatory and neuroprotective effects.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzofuran, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide, exhibit significant neuroprotective properties. For instance, compounds derived from benzofuran have been shown to protect neuronal cells from amyloid-beta (Aβ42)-induced cytotoxicity. In vitro experiments indicated that these compounds can significantly reduce neuronal death in mouse hippocampal HT22 cells exposed to Aβ42 .

Modulation of Amyloid-Beta Aggregation

The compound has been evaluated for its ability to modulate Aβ42 aggregation, a key factor in Alzheimer's disease pathology. Research findings indicate that certain benzofuran derivatives can either inhibit or promote Aβ42 fibrillogenesis depending on their chemical substituents. For example, specific substitutions at the phenyl ring have been associated with either inhibition or promotion of fibrillogenesis .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuroprotection | Significant reduction in Aβ42-induced cytotoxicity in HT22 cells |

| Aβ42 Aggregation Modulation | Compounds can inhibit or promote aggregation based on substituents |

| Fibrillogenesis | Compounds showed varied effects on fibrillogenesis depending on concentration and structure |

Case Studies and Experimental Findings

- Neuroprotection Against Aβ42 : In experiments conducted with HT22 cells, treatment with N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide led to a marked increase in cell viability compared to untreated controls. The protective effect was attributed to the compound's ability to stabilize mitochondrial function and reduce oxidative stress.

- Fibrillogenesis Studies : In a series of Thioflavin T (ThT) fluorescence assays, it was observed that at concentrations of 1 μM, the compound exhibited a 1.74-fold increase in promoting Aβ42 fibrillogenesis. As concentrations increased to 25 μM, this effect was amplified to 2.70-fold .

- Molecular Docking Studies : Computational studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in the compound's ability to interact with Aβ42 aggregates. These studies provide insights into how structural modifications can enhance or diminish biological activity .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide?

The synthesis involves sequential coupling reactions, functional group modifications, and purification steps. Critical parameters include:

- Reagent selection : Carbodiimides (e.g., EDC/HOBt) for amide bond formation, and solvents like dichloromethane or ethanol to enhance reaction efficiency .

- Temperature control : Low temperatures (0–5°C) during sensitive steps (e.g., hydroxyl group protection) to minimize side reactions .

- Purification : Use of column chromatography or recrystallization to isolate intermediates and final products with ≥95% purity . Example workflow: Benzofuran precursor → hydroxypropyl intermediate → thioether introduction → final amidation.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

A combination of techniques is required:

- NMR : H and C NMR to confirm benzofuran, hydroxypropyl, and methylthio substituents. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and methylthio (δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected ~399.12 g/mol) .

- IR spectroscopy : Absorbance bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

SAR strategies include:

- Substituent variation : Modifying the benzofuran ring (e.g., introducing electron-withdrawing groups) or replacing methylthio with sulfoxide/sulfone to enhance solubility .

- Stereochemical analysis : Synthesizing enantiomers to assess chiral center impact on bioactivity (e.g., via chiral HPLC) .

- Hybrid analogs : Merging structural motifs from related benzamide derivatives (e.g., thiazole or pyridine rings) to improve target affinity . Example table:

| Derivative | Modification | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | None | 12.3 | 0.5 |

| Derivative A | -SO₂CH₃ | 8.7 | 1.2 |

| Derivative B | 5-Cl-Benzofuran | 5.9 | 0.8 |

Q. How can researchers resolve contradictions in biological activity data across different assay models?

Discrepancies may arise from assay conditions or cellular contexts. Mitigation approaches:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., primary vs. immortalized) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins (e.g., kinases or ion channels) .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .

Q. What computational methods are effective for predicting the compound’s binding modes and off-target risks?

Advanced in silico strategies include:

- Molecular docking : AutoDock Vina or Schrödinger to model interactions with putative targets (e.g., COX-2 or EGFR) .

- ADMET prediction : Tools like SwissADME to estimate permeability (LogP), CYP450 inhibition, and hERG channel liabilities .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How can reaction scalability challenges be addressed without compromising yield or purity?

Scale-up solutions:

- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., thioether formation) to improve heat dissipation .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps, with <1% residual metal content .

- Green chemistry : Solvent substitution (e.g., ethanol/water mixtures) to reduce environmental impact .

Data Contradiction & Methodological Pitfalls

Q. How should researchers interpret conflicting NMR and X-ray crystallography data for this compound?

- Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare with DFT-optimized structures .

- Crystallization artifacts : Recrystallize in multiple solvents (e.g., acetonitrile vs. ethyl acetate) to assess polymorphism .

Q. What steps can mitigate variability in biological assay reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.